molecular formula C19H14Cl2N2O2 B2933548 4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one CAS No. 866144-79-8

4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2933548
CAS RN: 866144-79-8
M. Wt: 373.23
InChI Key: HXLYXEYJZZJDHP-UHFFFAOYSA-N
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Description

The molecule “4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one” is a benzoxazinone derivative. Benzoxazinones are a type of organic compound that contain a benzene ring fused to an oxazine ring. They are known for their wide range of biological activities .

Scientific Research Applications

Microbial Degradation of Environmental Pollutants

This compound may play a role in the microbial degradation pathways of environmental pollutants. Research from the Shanghai Jiao Tong University has revealed insights into the microbial degradation of nitroaromatic compounds, which are structurally related to our compound of interest . Understanding the metabolic pathways and evolutionary origins of these degradation processes can inform the development of bioremediation strategies for pollutants.

Drug Discovery and Medicinal Chemistry

Indole derivatives, which share structural similarities with our compound, have a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, and antimicrobial effects, among others . The compound could be a valuable scaffold for synthesizing new drug candidates with diverse pharmacological properties.

Agricultural Chemistry

The compound’s structural framework is related to that of triazolinone herbicides. Research on the nitration process of similar compounds in microreactors has led to the development of key intermediates for the synthesis of herbicides like Sulfentrazone . This suggests potential applications in designing new agrochemicals.

Enzyme Inhibition Studies

Compounds with similar structures have been used to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) in various cell lines . The compound could be explored for its potential to modulate enzyme activity, which is crucial in understanding cellular processes and developing therapeutic agents.

Chemical Kinetics and Process Optimization

The compound’s reactivity could be studied in the context of chemical kinetics, particularly in reactions involving nitration or other substitutions. This can lead to optimized processes in chemical manufacturing .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information about its biological activity. Benzoxazinones are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Future Directions

The future research directions for this compound would depend on its biological activity. Given the known activities of benzoxazinones, it could be studied for potential medicinal applications .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-6-pyrrol-1-yl-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-14-4-3-13(16(21)9-14)11-23-17-10-15(22-7-1-2-8-22)5-6-18(17)25-12-19(23)24/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLYXEYJZZJDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=CC(=C2)N3C=CC=C3)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzyl)-6-(1H-pyrrol-1-yl)-2H-1,4-benzoxazin-3(4H)-one

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